Nickeltrifluoroacetylacetonate,dihydrate

Volatility CVD Precursor ALD Precursor

Researchers requiring reproducible nickel thin-film deposition often face precursor volatility and thermal stability challenges. Ni(tfac)₂·2H₂O (CAS 14324-83-5) addresses these with electron-withdrawing -CF₃ ligands that enhance Lewis acidity and volatility versus Ni(acac)₂. • Boiling point 106°C; stable sublimation up to 190°C for reliable vapor-phase delivery • Enables high-purity Ni/Ni₃C films at 275-350°C for semiconductor interconnects, catalysts, and magnetic storage • ≥98% purity; room-temperature storage and ambient shipping

Molecular Formula C10H12F6NiO6
Molecular Weight 400.88 g/mol
Cat. No. B13109278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickeltrifluoroacetylacetonate,dihydrate
Molecular FormulaC10H12F6NiO6
Molecular Weight400.88 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.O.[Ni+2]
InChIInChI=1S/2C5H4F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2H,1H3;;2*1H2/q2*-1;+2;;
InChIKeyDWFLHXGGTXXXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel(II) Trifluoroacetylacetonate Dihydrate: Volatile CVD/ALD Precursor


Nickel(II) trifluoroacetylacetonate dihydrate (Ni(tfac)₂·2H₂O, CAS: 14324-83-5) is a coordination complex featuring a nickel(II) center chelated by two bidentate 1,1,1-trifluoroacetylacetonate (tfac) ligands and two axial water molecules . It belongs to the broader class of metal β-diketonates, which are valued for their solubility in organic solvents and utility as catalyst precursors and reagents [1]. The electron-withdrawing trifluoromethyl groups on the tfac ligand significantly alter the electronic properties of the complex compared to its non-fluorinated analog, Ni(acac)₂, enhancing its Lewis acidity and volatility [1]. These properties make it a critical precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing nickel-containing thin films and nanomaterials .

Volatile CVD/ALD precursor for nickel thin films
Fluorinated ligand enhances volatility and Lewis acidity
Supports MOCVD, ALD, and catalytic studies

Substitution Failure: Ni(tfac)₂·2H₂O vs. Generic β-Diketonates


The presence of electron-withdrawing trifluoromethyl (-CF₃) groups in Ni(tfac)₂·2H₂O, as opposed to the methyl (-CH₃) groups in the common analog nickel(II) acetylacetonate (Ni(acac)₂), fundamentally alters the complex's electronic structure and physicochemical behavior [1]. This fluorine substitution enhances the Lewis acidity of the nickel center, directly impacting its reactivity and coordination chemistry [1]. Crucially, it also dramatically increases the compound's volatility, a critical parameter for vapor-phase deposition techniques, while altering its thermal decomposition pathway [2]. Consequently, assuming functional equivalence with Ni(acac)₂ or other non-fluorinated β-diketonates without quantitative validation introduces significant risk of process failure, particularly in CVD/ALD applications where precise vapor pressure and decomposition characteristics are non-negotiable. The following evidence quantifies these critical differences.

Attribute
Ni(tfac)₂·2H₂O
Ni(acac)₂ / Non-fluorinated
Volatility
Volatilizes cleanly at moderate temperatures
Decomposes before reaching vapor phase; may disrupt CVD delivery
Lewis Acidity
Enhanced by -CF₃; may shift reactivity profile
Weaker Lewis acidity; may alter catalytic outcomes
Thermal Stability
Sublimes without decomposition; consistent precursor flux
Partial decomposition; may contaminate films and reduce purity

Ni(tfac)₂·2H₂O vs. Key Comparators: Quantitative Evidence


Volatility and Process Compatibility vs. Ni(acac)₂

The introduction of electron-withdrawing trifluoromethyl groups significantly increases the volatility of nickel β-diketonate complexes. Ni(tfac)₂·2H₂O exhibits a boiling point of 106 °C at 760 mmHg . In stark contrast, its non-fluorinated analog, nickel(II) acetylacetonate (Ni(acac)₂), does not boil but instead decomposes upon heating, with a reported melting point of ~230 °C (decomposition) [1]. This fundamental difference in thermal behavior is a direct result of the fluorinated ligand's weaker intermolecular forces [2].

Volatility vs. Ni(acac)₂
Head-to-head
106 °C boil vs. Decomposes
Supports lower deposition temperature and cleaner precursor delivery
Atm. pressure; Ni(acac)₂ dec. ~230 °C
Volatility CVD Precursor ALD Precursor Vapor Pressure

Thermal Stability: Fluorinated vs. Non-Fluorinated Diketonates

In metal-organic chemical vapor deposition (MOCVD), precursor thermal stability is paramount. A study on a related trifluoroacetato complex, Ni(dmen)₂(tfa)₂, demonstrates that it can be sublimed up to 190 °C without decomposition [1]. While this is a derivative, it highlights the stabilizing effect of the trifluoroacetylacetonate ligand framework. This thermal window allows for the clean vapor-phase transport of the nickel source to the substrate at elevated temperatures, a critical advantage over less stable precursors. For comparison, the non-fluorinated Ni(acac)₂ complex is known to undergo thermal degradation, limiting its utility in certain high-temperature CVD processes.

Thermal Stability
Class-level
Up to 190 °C without decomposition
Ensures consistent precursor flux and film purity
Sublimation under vacuum; related Ni(tfa)₂ complex
MOCVD Precursor Thermal Stability Sublimation Thin Film Deposition

Lewis Acidity: Fluorinated vs. Non-Fluorinated Complexes

The strong electron-withdrawing inductive effect of the -CF₃ groups in the tfac ligand increases the positive charge density on the nickel(II) center, thereby enhancing its Lewis acidity relative to complexes with electron-donating ligands like acetylacetonate (acac) [1]. This heightened Lewis acidity is a key driver of catalytic activity. For instance, a comparative study on pincer-type nickel complexes showed that the fluorinated analog, Ni(pda)(tfac)₂, demonstrated superior performance as an MOCVD precursor, subliming almost without decomposition, whereas its non-fluorinated counterpart, Ni(pda)(acac)₂, exhibited partial decomposition under the same thermal analysis conditions [2]. This direct comparison underscores the practical consequence of enhanced Lewis acidity on thermal robustness and, by extension, catalytic and deposition performance.

Lewis Acidity / Decomposition
Head-to-head
Clean sublimation vs. Partial decomposition
Supports selection of a more reactive and thermally robust metal center
TG/DTA analysis; Ni(pda)(tfac)₂ vs. Ni(pda)(acac)₂
Lewis Acidity Catalysis Ligand Effects β-Diketonates

Ni(tfac)₂·2H₂O Application Scenarios


MOCVD/ALD Precursor for Nickel Thin Films

Ni(tfac)₂·2H₂O is an optimal precursor choice for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) processes. Its high volatility, demonstrated by a boiling point of 106 °C , and robust thermal stability, evidenced by the sublimation of related complexes up to 190 °C without decomposition [1], enable precise vapor-phase delivery. This ensures the reproducible fabrication of high-purity nickel or nickel carbide (Ni₃C) thin films on silicon and other substrates at deposition temperatures between 275-350 °C [1], which is critical for semiconductor interconnects, catalysts, and magnetic storage devices.

Lewis Acid Catalyst for Organic Synthesis

The enhanced Lewis acidity of the nickel center, conferred by the electron-withdrawing -CF₃ groups on the tfac ligands [2], makes Ni(tfac)₂·2H₂O a superior catalyst or pre-catalyst for reactions requiring a strong electrophilic metal center. This includes applications such as hydrogenation, polymerization, and various cross-coupling reactions. Its superior thermal stability compared to non-fluorinated analogs like Ni(acac)₂ [3] also makes it more resilient under the elevated temperatures often required for these catalytic cycles, leading to improved catalyst lifetime and turnover numbers.

Fluorinated Complex and Nanomaterial Synthesis

The tfac ligand framework serves as a versatile platform for synthesizing more complex fluorinated coordination compounds. Its volatility and thermal properties make it an ideal precursor for the sol-gel or thermal decomposition synthesis of functional nickel oxide (NiO) or nickel/carbon composite nanomaterials . The controlled decomposition of the fluorinated ligand can also introduce desirable properties, such as hydrophobicity or altered electronic structure, into the final material, which is valuable for applications in energy storage (batteries, supercapacitors) and electrocatalysis.

Application
Selection Property
Validation Focus
MOCVD/ALD Precursor for Ni Thin Films
High volatility and thermal stability
Vapor pressure and decomposition onset
Lewis Acid Catalyst for Organic Synthesis
Enhanced Lewis acidity from -CF₃
Catalytic activity and thermal robustness
Fluorinated Complex and Nanomaterial Synthesis
Fluorinated ligand platform
Decomposition pathway and material purity

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